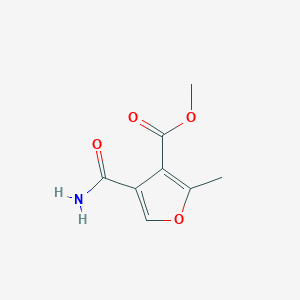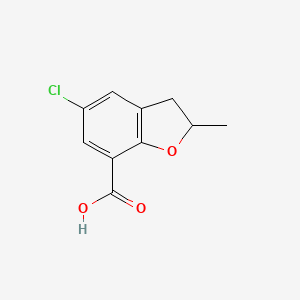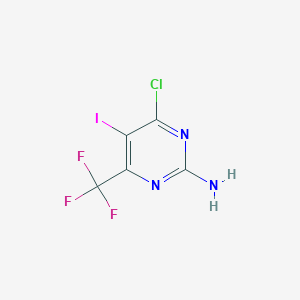
4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine: is a heterocyclic organic compound that contains chlorine, iodine, and trifluoromethyl groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow reactors . The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The trifluoromethyl group allows for various coupling reactions, including the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Oxidized or Reduced Pyrimidines: Depending on the specific reaction conditions.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Incorporated into materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine and iodine atoms can form halogen bonds with target molecules, stabilizing the compound’s binding to its target.
類似化合物との比較
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- 5-Chloro-3-iodo-pyridin-2-ylamine
Uniqueness: 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H2ClF3IN3 |
|---|---|
分子量 |
323.44 g/mol |
IUPAC名 |
4-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H2ClF3IN3/c6-3-1(10)2(5(7,8)9)12-4(11)13-3/h(H2,11,12,13) |
InChIキー |
HTGUNMITOARXPQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(N=C1Cl)N)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


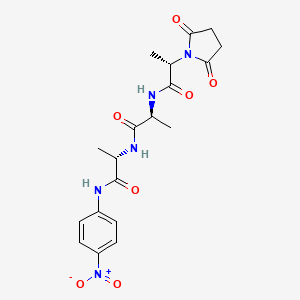


![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)

![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)

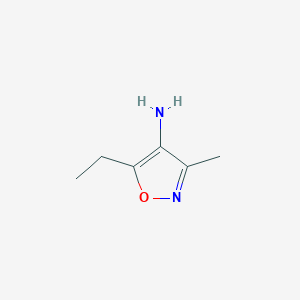
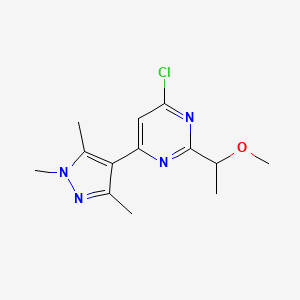
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
